molecular formula C10H10O6 B190787 Chorismic acid CAS No. 617-12-9

Chorismic acid

Cat. No. B190787
CAS RN: 617-12-9
M. Wt: 226.18 g/mol
InChI Key: WTFXTQVDAKGDEY-HTQZYQBOSA-N
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Scientific Research Applications

1. Preparation and Accumulation

Chorismic acid, not chemically synthesized but accumulated in cell suspensions, is a subject of interest for its preparation methods. Gibson (1970) in "Methods in Enzymology" details the preparation of chorismic acid, accumulated by Aerobacter aerogenes cells, used in biosynthetic pathways for tryptophan, phenylalanine, and tyrosine (Gibson, 1970).

2. Molecular Structure and Conformation

Afshar et al. (1992) in "Bioorganic Chemistry" provide insights into the molecular conformation of chorismic acid in crystalline state, significant for its role in biosynthesis of aromatic amino acids and potential in herbicide, fungicide, or bacteriocide design (Afshar et al., 1992).

3. Biosynthesis Pathways

The role of chorismic acid in biosynthesis pathways is widely studied. Edwards and Jackman (1965) in "Australian Journal of Chemistry" explored its isolation and structure, essential for understanding its biosynthesis pathways (Edwards & Jackman, 1965).

4. Role in tRNA Modification

Hagervall et al. (1990) in "Journal of Bacteriology" discussed chorismic acid as a key metabolite in the modification of tRNA, highlighting its importance in protein synthesis and cellular function (Hagervall et al., 1990).

5. Chorismate Mutase-Catalyzed Reactions

Guo and Rao (2007) focused on chorismate mutase-catalyzed Claisen rearrangement, important in understanding enzyme mechanisms in biology and providing insights into pericyclic processes (Guo & Rao, 2007).

6. Purification Techniques

Grisostomi et al. (1997) in "Bioorganic Chemistry" detailed efficient in vivo synthesis and purification of chorismic acid, enhancing its availability for detailed biochemical studies (Grisostomi et al., 1997).

7. Enzymic and Nonenzymic Transformations

Young, Gibson, and Macdonald (1969) in "Biochimica et Biophysica Acta" studied the thermal decomposition of chorismic acid, contributing to the understanding of its stability and transformations (Young, Gibson, & Macdonald, 1969).

properties

IUPAC Name

(3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFXTQVDAKGDEY-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210697
Record name Chorismic acid
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Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chorismate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Chorismic acid

CAS RN

617-12-9, 55508-12-8
Record name Chorismic acid
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Record name Chorismic acid
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Record name Chorismic acid
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Record name Chorismic acid free acid fromenterobacter aerogen
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Record name Chorismic acid barium
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHORISMIC ACID
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Record name Chorismate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name Chorismate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,720
Citations
F Gibson - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
… Preliminary studies on the metabolism of chorismic acid have been … chorismic acid and various observations leading to the elucidation of its structure. The conversion of chorismic acid …
Number of citations: 239 www.ncbi.nlm.nih.gov
JJ Gajewski, J Jurayj, DR Kimbrough… - Journal of the …, 1987 - ACS Publications
… the biochemically important molecule chorismic acid are studied in … to the conclusion that chorismic acid and related molecules … Chorismic acid (1) is a key intermediate in the shikimate …
Number of citations: 225 pubs.acs.org
F Gibson - Methods in enzymology, 1970 - Elsevier
… the concentration of pure chorismic acid, the solid or … Chorismic acid solutions will always contain some of the decomposition products. Details of the chemistry of chorismic acid …
Number of citations: 120 www.sciencedirect.com
MI Gibson, F Gibson - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
… chorismic acid; strain used for assay of chorismic acid Strain used for assay of chorismic acid … If chorismic acid were in fact the compound X of Scheme 1 then it should be a precursor of …
Number of citations: 227 www.ncbi.nlm.nih.gov
TG Hagervall, YH Jönsson, CG Edmonds… - Journal of …, 1990 - Am Soc Microbiol
… in the synthesis of chorismic acid are also unable to … Thus, chorismic acid is a key metabolite in the synthesis of these two modified nucleosides in tRNA. The absence of chorismic acid …
Number of citations: 35 journals.asm.org
F Gibson - Selected Topics in the History of Biochemistry …, 1995 - books.google.com
There was nothing in my family background or early schooling which hinted at an academic career. I was born in 1923, in Melbourne, Victoria, as a third generation Australian of Irish …
Number of citations: 2 books.google.com
HB Wood, B Ganem - Journal of the American Chemical Society, 1990 - ACS Publications
… efficient partial synthesis of (-)-chorismic acid (1) from(-)-… been converted into (-)-chorismic acid. This shikimate to chorismate … In 1982, the first total syntheses of racemic chorismic acid …
Number of citations: 27 pubs.acs.org
JL Pawlak, GA Berchtold - The Journal of Organic Chemistry, 1987 - ACS Publications
A survey of the enantioselective hydrolyses of 5a-h and 6a-c with commercially available lipases and cholesterol esterases is reported. A procedure for the preparative-scale synthesis …
Number of citations: 84 pubs.acs.org
IG Young, F Gibson, CG MacDonald - Biochimica et Biophysica Acta (BBA) …, 1969 - Elsevier
… Chorismic acid '-3 is the major branch … that chorismic acid also plays an important role in the biosynthesis of aromatic compounds in other microorganisms and plants 4,5. Chorismic acid …
Number of citations: 52 www.sciencedirect.com
DA McGowan, GA Berchtold - Journal of the American Chemical …, 1982 - ACS Publications
… startingmaterial for a total synthesis of racemic chorismic acid (1), the branch-… derived from the biosynthetic precursor of chorismic acid. … Chorismic acid (1, Scheme I) is the last common …
Number of citations: 44 pubs.acs.org

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